molecular formula C11H9N3O3 B1276984 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide CAS No. 55149-47-8

6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No. B1276984
CAS RN: 55149-47-8
M. Wt: 231.21 g/mol
InChI Key: WJSOYUGCRXNGND-UHFFFAOYSA-N
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Description

“6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” is a chemical compound with the molecular formula C11H9N3O3 . It has an average mass of 231.208 Da and a monoisotopic mass of 231.064392 Da .


Molecular Structure Analysis

The molecular structure of “6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” consists of a quinoline core, which is a heterocyclic aromatic compound. The quinoline core is fused with a dioxolo ring and has an amino group and a carboxamide group attached .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Visible-Light-Induced Radical Bromination : The compound has been used in experiments involving visible-light-induced radical bromination, which led to significant improvements in yield compared to previous methods. This synthesis process highlights the compound's utility in organic chemistry, particularly in bromination reactions (Li, 2015).

  • Intramolecular Cyclization : It has been involved in studies of intramolecular cyclization of certain acids, demonstrating its role in the synthesis of complex quinoline derivatives. This process is significant for developing new chemical synthesis techniques (Li et al., 2008).

Medicinal Chemistry and Biological Activity

  • Potential Analgesic and Anti-Inflammatory Properties : Research indicates that derivatives of this compound may exhibit notable anti-inflammatory and analgesic activities, though these studies primarily focus on structural analogs. This suggests its potential relevance in pharmaceutical research (Roma et al., 2008).

  • Conformational Studies : The compound has been a subject of conformational and configurational disorder studies, providing insights into its structural properties and behavior, which is crucial for understanding its interactions and potential applications in drug design (Cuervo et al., 2009).

Applications in Antibacterial Agents

  • Synthesis of Heterocyclic Compounds with Antibacterial Activity : Studies have synthesized novel heterocyclic compounds using this quinoline derivative, demonstrating potent antibacterial activities. Such research underlines the compound's role in developing new antibacterial agents (Chu et al., 1986).

Anticonvulsant and Cytotoxic Properties

  • Anticonvulsant Activity : Research has explored the synthesis of quinoline derivatives for anticonvulsant effects, indicating the compound's potential in developing new treatments for convulsive disorders (Wei et al., 2010).

  • Cytotoxic Activity for Cancer Treatment : The quinoline derivatives have shown potent cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents (Deady et al., 2003).

properties

IUPAC Name

6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-10-6(11(13)15)1-5-2-8-9(17-4-16-8)3-7(5)14-10/h1-3H,4H2,(H2,12,14)(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSOYUGCRXNGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC3=CC(=C(N=C3C=C2O1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Synthesis routes and methods

Procedure details

To sodium methoxide (1.90 g., 0.03 mole) in methanol (50 ml.) is added 4,5-methylenedioxy-2-aminobenzaldehyde (5.0 g., 0.03 mole) and 2-cyanoacetamide (2.50 g., 0.03 mole). The mixture is heated to reflux for 15 minutes and then cooled in an ice bath. The bright yellow solid is filtered off and recrystallized from acetic acid to give 6.18 g. (89.3%) of the desired product. M.P. 308° C. (dec.). (m/e = 231)
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
89.3%

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